molecular formula C28H28N4O4S B2953892 N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-91-0

N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2953892
CAS No.: 1115485-91-0
M. Wt: 516.62
InChI Key: NCEVVZIDZUAXGE-UHFFFAOYSA-N
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Description

N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its intricate structure, which includes a quinazoline core, a nitrobenzyl thioether, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitrobenzyl Thioether: The nitrobenzyl thioether moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of a thiol with a nitrobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding acid chloride with an amine, in this case, isobutylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine, which can further participate in various chemical reactions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Thioether: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitrobenzyl thioether moiety may play a crucial role in binding to these targets, while the quinazoline core could be involved in the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
  • N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-6-carboxamide
  • N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzyl thioether moiety. This structural feature distinguishes it from other quinazoline derivatives and may contribute to its unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-19(2)17-29-26(33)22-11-12-24-25(16-22)30-28(37-18-21-9-6-10-23(15-21)32(35)36)31(27(24)34)14-13-20-7-4-3-5-8-20/h3-12,15-16,19H,13-14,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVVZIDZUAXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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